molecular formula C36H38N2O6 B12684758 Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, monohydrochloride CAS No. 93963-15-6

Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, monohydrochloride

Cat. No.: B12684758
CAS No.: 93963-15-6
M. Wt: 594.7 g/mol
InChI Key: RPJLOBDXSJNRGO-URLMMPGGSA-N
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Description

Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride is a chemical compound with the molecular formula C36H38N2O6. It is known for its complex structure and significant applications in various fields, including medicine and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride involves multiple steps, including the methylation of specific hydroxyl groups and the formation of the monohydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous monitoring systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to neuromuscular blockade. This mechanism is similar to that of other non-depolarizing neuromuscular blocking agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

93963-15-6

Molecular Formula

C36H38N2O6

Molecular Weight

594.7 g/mol

IUPAC Name

(1S,16R)-10-(hydroxymethyl)-25-methoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol

InChI

InChI=1S/C36H38N2O6/c1-37-12-10-23-18-32(42-3)33-19-27(23)28(37)14-21-4-7-26(8-5-21)43-36-34-24(17-25(20-39)35(36)41)11-13-38(2)29(34)15-22-6-9-30(40)31(16-22)44-33/h4-9,16-19,28-29,39-41H,10-15,20H2,1-3H3/t28-,29+/m0/s1

InChI Key

RPJLOBDXSJNRGO-URLMMPGGSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)CO)C)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)CO)C)OC

Related CAS

477-58-7 (Parent)

Origin of Product

United States

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